NF449

Description

The exact mass of the compound this compound octasodium salt is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Benzenesulfonates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

389142-38-5 |

|---|---|

Molecular Formula |

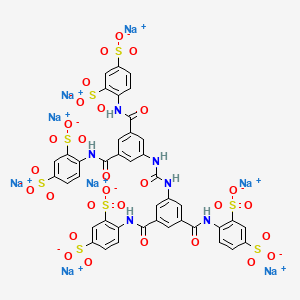

C41H32N6O29S8 |

Molecular Weight |

1329.3 g/mol |

IUPAC Name |

4-[[3-[[3,5-bis[(2,4-disulfophenyl)carbamoyl]phenyl]carbamoylamino]-5-[(2,4-disulfophenyl)carbamoyl]benzoyl]amino]benzene-1,3-disulfonic acid |

InChI |

InChI=1S/C41H32N6O29S8/c48-37(44-29-5-1-25(77(53,54)55)15-33(29)81(65,66)67)19-9-20(38(49)45-30-6-2-26(78(56,57)58)16-34(30)82(68,69)70)12-23(11-19)42-41(52)43-24-13-21(39(50)46-31-7-3-27(79(59,60)61)17-35(31)83(71,72)73)10-22(14-24)40(51)47-32-8-4-28(80(62,63)64)18-36(32)84(74,75)76/h1-18H,(H,44,48)(H,45,49)(H,46,50)(H,47,51)(H2,42,43,52)(H,53,54,55)(H,56,57,58)(H,59,60,61)(H,62,63,64)(H,65,66,67)(H,68,69,70)(H,71,72,73)(H,74,75,76) |

InChI Key |

FXAIVMYRMNONEG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)O)S(=O)(=O)O)NC(=O)C2=CC(=CC(=C2)NC(=O)NC3=CC(=CC(=C3)C(=O)NC4=C(C=C(C=C4)S(=O)(=O)O)S(=O)(=O)O)C(=O)NC5=C(C=C(C=C5)S(=O)(=O)O)S(=O)(=O)O)C(=O)NC6=C(C=C(C=C6)S(=O)(=O)O)S(=O)(=O)O |

Synonyms |

4,4,',4'',4'''-(carbonylbis(imino-5,1,3-benzenetriylbis(carbonylimino)))tetrakis(benzene-1,3-disulfonate) NF 449 NF-449 NF449 |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Potent Antagonism of P2X1 Receptors by NF-449: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of NF-449, a highly potent and selective antagonist of the P2X1 purinergic receptor. P2X1 receptors, ligand-gated ion channels activated by adenosine triphosphate (ATP), are crucial in various physiological processes, including platelet aggregation, smooth muscle contraction, and neurotransmission, making them a significant target for therapeutic intervention.[1] NF-449, a suramin analogue, has emerged as a critical pharmacological tool for elucidating the physiological roles of P2X1 receptors and as a lead compound in drug discovery programs.

Core Mechanism: Competitive Antagonism with High Affinity

NF-449 exerts its inhibitory effect on P2X1 receptors through a competitive antagonist mechanism.[1][2] This is substantiated by Schild analysis, which has revealed a pA2 value of 10.7 at human P2X1 (hP2X1) receptors, indicating a high-affinity interaction.[2] The competitive nature of this interaction is further demonstrated by the rightward shift of the ATP concentration-response curve in the presence of NF-449, without a reduction in the maximum response.[2][3]

The potency of NF-449 is remarkable, with IC50 values in the low nanomolar and even picomolar range for P2X1 receptors. This high potency, coupled with its selectivity over other P2X subtypes, underscores its utility in dissecting P2X1-mediated signaling pathways.

Quantitative Analysis of NF-449 Potency

The following tables summarize the quantitative data on the inhibitory activity of NF-449 against various P2X receptor subtypes, highlighting its pronounced selectivity for P2X1.

Table 1: Inhibitory Potency (IC50) of NF-449 on Homomeric P2X Receptors

| Receptor Subtype | Species | IC50 Value | Reference |

| P2X1 | Human | 0.05 nM | [2] |

| P2X1 | Rat | 0.28 nM | [4] |

| P2X2 | Rat | 47,000 nM (>300,000 nM in another study) | |

| P2X3 | Rat | 1820 nM | |

| P2X4 | Rat | >300,000 nM | |

| P2X7 | Human | 40,000 nM | [2] |

Table 2: Inhibitory Potency (IC50) of NF-449 on Heteromeric P2X Receptors

| Receptor Subtype | Species | IC50 Value | Reference |

| P2X1+5 | Rat | 0.69 nM | [4] |

| P2X2+3 | Rat | 120 nM | [4] |

Table 3: Affinity and Kinetic Parameters of NF-449 at Human P2X1 Receptors

| Parameter | Value | Reference |

| pA2 | 10.7 | [2] |

| Wash-in (10 nM) | ~16 seconds | [2] |

| Wash-out (10 nM) | ~4 minutes | [2] |

The Binding Site of NF-449 on the P2X1 Receptor

Structural and mutagenesis studies have identified the cysteine-rich head region of the P2X1 receptor's extracellular domain as a critical determinant of NF-449's high-affinity binding and selectivity.[5] Chimeric receptor studies, where this region was swapped between the highly sensitive P2X1 receptor and the less sensitive P2X2 receptor, demonstrated a significant reduction in NF-449 potency, confirming the importance of this domain.[5] Specifically, the segment between the third and fourth conserved cysteine residues within this head region appears to be a key contributor to the differential sensitivity between P2X1 and P2X2 receptors.[5] A recent cryo-EM structure of the human P2X1 receptor bound to NF-449 has revealed a unique dual-ligand supramolecular binding mode at the interface of adjacent protomers, where it overlaps with the canonical ATP binding site, thereby inhibiting channel activation.[6]

Functional Consequences of P2X1 Receptor Inhibition by NF-449

The antagonistic action of NF-449 on P2X1 receptors leads to several notable functional effects:

-

Inhibition of Platelet Aggregation: NF-449 effectively inhibits P2X1 receptor-mediated platelet shape change and aggregation, a critical step in thrombosis.[3] This has been demonstrated in in-vivo models of thromboembolism, where NF-449 reduced platelet aggregation.[5]

-

Modulation of Ion Channel Kinetics: NF-449 has been observed to decelerate both the activation and desensitization of hP2X1 receptors.[2]

-

Off-Target Effects: While highly selective for P2X1, NF-449 has been shown to act as a Gsα-selective G protein antagonist at higher concentrations.[4] It has also been identified as an inhibitor of adenylosuccinate lyase (ADSL).[7]

Experimental Protocols

The characterization of NF-449's mechanism of action has relied on several key experimental methodologies:

Two-Microelectrode Voltage-Clamp (TEVC) in Xenopus Oocytes

This technique is instrumental in studying the electrophysiological properties of ion channels expressed in a heterologous system.

-

Oocyte Preparation: Xenopus laevis oocytes are surgically removed and defolliculated.

-

cRNA Injection: Oocytes are injected with cRNA encoding the desired P2X receptor subtype (e.g., hP2X1).

-

Incubation: Injected oocytes are incubated for 2-5 days to allow for receptor expression.

-

Electrophysiological Recording:

-

An oocyte is placed in a recording chamber and perfused with a standard saline solution.

-

Two microelectrodes are inserted into the oocyte, one for voltage clamping and the other for current recording.

-

The oocyte is voltage-clamped at a holding potential (e.g., -70 mV).

-

ATP (agonist) is applied to activate the P2X1 receptors, evoking an inward current.

-

To determine the IC50 of NF-449, increasing concentrations of the antagonist are co-applied with a fixed concentration of ATP (typically the EC50 or EC90).

-

For Schild analysis, full concentration-response curves for ATP are generated in the absence and presence of various fixed concentrations of NF-449.

-

-

Data Analysis: The recorded currents are measured, and concentration-inhibition curves are plotted to calculate IC50 values. For Schild analysis, the dose ratios are calculated and plotted against the logarithm of the antagonist concentration to determine the pA2 value.

Calcium Influx Assays in Washed Human Platelets

This method assesses the functional consequence of P2X1 receptor activation and its inhibition by measuring changes in intracellular calcium concentration.

-

Platelet Preparation: Human platelets are isolated from whole blood by centrifugation and washed to remove plasma components.

-

Fluorescent Dye Loading: Platelets are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM.

-

Fluorimetry:

-

The dye-loaded platelets are placed in a cuvette in a fluorometer.

-

A P2X1 receptor agonist (e.g., α,β-methylene ATP) is added to stimulate calcium influx, which is detected as an increase in fluorescence.

-

To assess the inhibitory effect of NF-449, platelets are pre-incubated with varying concentrations of the antagonist before the addition of the agonist.

-

-

Data Analysis: The change in fluorescence intensity is used to quantify the intracellular calcium concentration. Concentration-response curves are generated to determine the EC50 of the agonist and the IC50 of NF-449.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the P2X1 receptor signaling pathway and a typical experimental workflow for characterizing NF-449.

Caption: P2X1 receptor signaling and competitive inhibition by NF-449.

Caption: Workflow for characterizing NF-449's effect on P2X1 receptors.

References

- 1. scbt.com [scbt.com]

- 2. This compound, a novel picomolar potency antagonist at human P2X1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Molecular basis of selective antagonism of the P2X1 receptor for ATP by this compound and suramin: contribution of basic amino acids in the cysteine-rich loop - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

what is the chemical structure of NF-449

An In-depth Technical Guide to the P2X1 Antagonist NF-449

Introduction

NF-449 is a potent and highly selective antagonist of the P2X1 purinergic receptor, an ATP-gated ion channel.[1][2] It is a synthetic organic molecule and an analogue of suramin, but exhibits significantly greater potency and selectivity for the P2X1 subtype over other P2X and P2Y receptors.[2][3] Due to its high affinity for P2X1, NF-449 serves as an invaluable pharmacological tool for investigating the physiological and pathophysiological roles of this receptor, particularly in processes such as platelet aggregation, thrombosis, and smooth muscle contraction.[1][3] This guide provides a comprehensive overview of its chemical structure, pharmacological properties, and the experimental protocols used to characterize its activity.

Chemical Structure and Properties

NF-449 is a large, polysulfonated, and symmetrical molecule. Its structure is characterized by a central urea bridge connecting two substituted benzene rings, which are in turn linked via amide bonds to four benzenedisulfonic acid moieties.

-

IUPAC Name : 4,4',4'',4'''[carbonylbis[imino-5,1,3-benzenetriylbis(carbonylimino)]]tetrakis-1,3-benzenedisulfonic acid, octasodium salt.[1][3]

-

Molecular Formula : C₄₁H₂₄N₆Na₈O₂₉S₈[4]

-

SMILES : [Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[O-]S(=O)(=O)C1=CC=C(NC(=O)C2=CC(=CC(NC(=O)NC3=CC(=CC(=C3)C(=O)NC3=CC=C(C=C3S([O-])(=O)=O)S([O-])(=O)=O)C(=O)NC3=CC=C(C=C3S([O-])(=O)=O)S([O-])(=O)=O)=C2)C(=O)NC2=CC=C(C=C2S([O-])(=O)=O)S([O-])(=O)=O)C(=C1)S([O-])(=O)=O[4]

Physicochemical Data

The physicochemical properties of NF-449 are summarized in the table below. Its highly charged and polar nature, due to the eight sulfonate groups, dictates its solubility and membrane permeability characteristics.

| Property | Value | Reference |

| Purity | ≥90-95% (HPLC) | [1][3][4] |

| Solubility | 10 mg/mL in PBS (pH 7.2) 25 mg/mL in Water | [3][4] |

| λmax | 277 nm | [3] |

| Topological Polar Surface Area | 571.53 Ų | [6] |

| Hydrogen Bond Acceptors | 35 | [6] |

| Hydrogen Bond Donors | 6 | [6] |

| Rotatable Bonds | 32 | [6] |

Pharmacological Profile

NF-449 is a versatile inhibitor, primarily recognized for its unparalleled potency at P2X1 receptors. It also demonstrates inhibitory activity against other molecular targets, though at significantly lower potencies.

Primary Activity: P2X1 Antagonism

NF-449 is the most potent and selective P2X1 receptor antagonist identified to date.[2] Its affinity for P2X1 is in the nanomolar and even picomolar range, making it highly effective for distinguishing P2X1-mediated responses from those of other purinergic receptors.[1][7]

Secondary Activities

Beyond P2X1, NF-449 has been shown to act as:

-

A Gsα-selective G protein antagonist , capable of suppressing GTPγS binding to Gsα subunits and inhibiting adenylyl cyclase activity.[3][8]

-

An inhibitor of the DNA-binding activity of High Mobility Group A2 (HMGA2) protein with an IC₅₀ of 0.43 μM.[1][4]

-

A competitive inhibitor of adenylosuccinate lyase (ADSL) , an enzyme in the purine biosynthesis pathway, with a Ki of 0.24 μM.[9]

Quantitative Inhibitory Activity

The inhibitory concentrations of NF-449 against a range of targets are detailed below. The data highlight its exceptional selectivity for P2X1 receptors.

| Target | Species | Assay Type | Value | Reference |

| P2X₁ | Rat (recombinant) | Inhibition of ATP-gated current | 0.28 nM (IC₅₀) | [1][4][8] |

| P2X₁ | Human (recombinant) | Inhibition of ATP-gated current | 0.05 nM (IC₅₀) | [7] |

| P2X₁ | Human (platelets) | Inhibition of Ca²⁺ influx | pA₂ = 7.2 | [3][9] |

| P2X₁ | Rat (vas deferens) | Functional antagonism | 6.31 (pIC₅₀) | [2][3] |

| P2X₁₊₅ | Rat (recombinant) | Inhibition of ATP-gated current | 0.69 nM (IC₅₀) | [1][4][8] |

| P2X₂ | Rat (recombinant) | Inhibition of ATP-gated current | 47,000 nM (IC₅₀) | [1][4] |

| P2X₂₊₃ | Rat (recombinant) | Inhibition of ATP-gated current | 120 nM (IC₅₀) | [1][4][8] |

| P2X₃ | Rat (recombinant) | Inhibition of ATP-gated current | 1,820 nM (IC₅₀) | [1][4] |

| P2X₄ | Rat (recombinant) | Inhibition of ATP-gated current | >300,000 nM (IC₅₀) | [1][4] |

| P2X₇ | Human (recombinant) | Inhibition of ATP-gated current | 40,000 nM (IC₅₀) | [7] |

| P2Y₁ | Human (platelets) | Inhibition of Ca²⁺ rise | 5,800 nM (IC₅₀) | [3][9] |

| ADSL | Human (recombinant) | Enzyme inhibition | 1,400 nM (IC₅₀) | [9] |

| ADSL | Human (recombinant) | Enzyme inhibition | 240 nM (Ki) | [9] |

| HMGA2 | - | Inhibition of DNA binding | 430 nM (IC₅₀) | [1][4] |

Mechanism of Action and Signaling Pathways

NF-449 exerts its effects by directly blocking specific signaling proteins. Its negatively charged sulfonate groups are thought to interact with positively charged amino acid residues in the binding pockets of its targets.

Antagonism of P2X1 Receptor Signaling

The P2X1 receptor is a ligand-gated ion channel that opens in response to extracellular ATP, allowing the influx of cations (primarily Na⁺ and Ca²⁺). This influx depolarizes the cell membrane and increases intracellular calcium, triggering downstream events like smooth muscle contraction or platelet activation. NF-449 acts as a competitive antagonist, binding to the receptor to prevent ATP from activating the channel.[7]

Antagonism of Gsα-G Protein Signaling

NF-449 can also selectively inhibit the Gsα subunit of heterotrimeric G proteins. In canonical Gs signaling, agonist binding to a Gs-coupled GPCR facilitates the exchange of GDP for GTP on the Gsα subunit. The activated Gsα-GTP then stimulates adenylyl cyclase, leading to the production of cyclic AMP (cAMP). NF-449 blocks this pathway by preventing the activation of the Gsα subunit, thereby inhibiting downstream cAMP production.[8]

Key Experimental Protocols

The pharmacological profile of NF-449 has been established through a variety of in vitro and in vivo experiments. The methodologies for three key assays are described below.

Protocol 1: In Vitro Analysis of P2X Receptor Antagonism (Two-Microelectrode Voltage Clamp)

This electrophysiological technique is used to quantify the potency of antagonists on specific ion channel subtypes expressed in a controlled environment.

-

Objective : To determine the IC₅₀ of NF-449 for specific P2X receptor subtypes.

-

Model System : Xenopus laevis oocytes.

-

Methodology :

-

Receptor Expression : Oocytes are harvested and injected with cRNA encoding the desired homomeric or heteromeric P2X receptor subunits (e.g., hP2X1, rP2X3). The oocytes are incubated for 1-3 days to allow for protein expression and insertion into the oocyte membrane.

-

Electrophysiological Recording : An oocyte is placed in a recording chamber and impaled with two microelectrodes, one for monitoring membrane voltage and one for injecting current. The membrane potential is clamped at a holding potential (typically -50 to -70 mV).

-

Agonist Application : The P2X receptor is activated by applying a specific agonist (e.g., ATP or α,β-methylene ATP) at a concentration that elicits a submaximal response (e.g., EC₅₀). This induces an inward current that is measured by the amplifier.

-

Antagonist Application : To determine the IC₅₀, the oocyte is pre-incubated with varying concentrations of NF-449 for several minutes before co-application with the agonist.

-

Data Analysis : The inhibitory effect of NF-449 is measured as the percentage reduction in the agonist-induced current. A concentration-response curve is generated, and the IC₅₀ value is calculated.[7]

-

Protocol 2: In Vitro Analysis of Platelet Function

These assays assess the role of P2X1 receptors in platelet activation and how they are affected by NF-449.

-

Objective : To measure the effect of NF-449 on agonist-induced platelet shape change, calcium influx, and aggregation.

-

Model System : Washed human platelets.

-

Methodology :

-

Platelet Preparation : Human blood is collected into an anticoagulant solution. Platelet-rich plasma (PRP) is obtained by centrifugation, and platelets are then washed and resuspended in a physiological buffer. To prevent P2X1 desensitization, apyrase is often added to degrade any released ADP.[3][9]

-

Shape Change Assay : Platelet shape change is measured using an aggregometer by monitoring changes in light transmission upon addition of a P2X1 agonist (e.g., α,β-methylene ATP). The inhibitory effect of NF-449 is determined by pre-incubating platelets with the compound before adding the agonist.

-

Calcium Influx Assay : Platelets are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2). The change in intracellular calcium concentration is measured via fluorometry following the addition of an agonist. The potency of NF-449 is determined from concentration-inhibition curves.[3]

-

Aggregation Assay : Platelet aggregation is monitored as an increase in light transmittance in an aggregometer. Aggregation is induced by agonists like collagen, which causes ATP release and subsequent P2X1 activation. The effect of NF-449 is assessed by pre-incubation.[3][4]

-

Protocol 3: In Vivo Antithrombotic Activity Assessment

This protocol evaluates the efficacy of NF-449 in preventing thrombosis in a living animal model.

-

Objective : To determine if selective P2X1 blockade by NF-449 reduces intravascular platelet aggregation and thrombosis.

-

Model System : Mice.

-

Methodology :

-

Animal Preparation : Mice are anesthetized, and a catheter may be placed for intravenous drug administration.

-

Drug Administration : A solution of NF-449 (e.g., 10 mg/kg) or saline (vehicle control) is injected intravenously.[3][4]

-

Thrombosis Induction : Systemic thromboembolism is induced by intravenous injection of a prothrombotic mixture, such as collagen and adrenaline. This leads to widespread intravascular platelet aggregation.

-

Outcome Measurement : After a set period, a blood sample is taken to measure the circulating platelet count. The degree of platelet consumption (a decrease in platelet count compared to a baseline) is used as a measure of the severity of thromboembolism. A smaller drop in platelet count in the NF-449 treated group indicates an antithrombotic effect.[3]

-

Bleeding Time (Optional) : To assess the risk of bleeding associated with the antithrombotic effect, the tail bleeding time can be measured by transecting the tip of the tail and measuring the time to cessation of bleeding.[3]

-

Conclusion

NF-449 is a cornerstone pharmacological agent for the study of P2X1 receptors. Its exceptional potency and selectivity allow for precise dissection of P2X1-mediated signaling pathways in vitro and in vivo. While it possesses off-target activities at higher concentrations, its sub-nanomolar affinity for P2X1 makes it an unparalleled tool for researchers in physiology, pharmacology, and drug development focused on purinergic signaling.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Inhibition of platelet functions and thrombosis through selective or nonselective inhibition of the platelet P2 receptors with increasing doses of this compound [4,4',4'',4'''-(carbonylbis(imino-5,1,3-benzenetriylbis-(carbonylimino)))tetrakis-benzene-1,3-disulfonic acid octasodium salt] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Two-microelectrode voltage clamp of Xenopus oocytes: voltage errors and compensation for local current flow - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. P2X1 stimulation promotes thrombin receptor-mediated platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]

- 9. Inhibition of platelet functions and thrombosis through selective or nonselective inhibition of the platelet P2 receptors with increasing doses of this compound [4,4',4'',4'''-(carbonylbis(imino-5,1,3-benzenetriylbis-(carbonylimino)))tetrakis-benzene-1,3-disulfonic acid octasodium salt]. | Sigma-Aldrich [sigmaaldrich.com]

NF-449: A Comprehensive Technical Guide to a Highly Selective P2X1 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of NF-449, a potent and highly selective antagonist of the P2X1 purinergic receptor. This document details its pharmacological properties, mechanism of action, and experimental applications, offering valuable insights for researchers in pharmacology, neuroscience, and drug discovery.

Introduction to NF-449

NF-449, with the systematic name 4,4',4'',4'''-(carbonylbis(imino-5,1,3-benzenetriylbis(carbonylimino)))tetrakis-benzene-1,3-disulfonic acid, is a suramin analogue that has emerged as a critical tool for studying the physiological and pathological roles of the P2X1 receptor.[1][2][3] P2X1 receptors are ATP-gated non-selective cation channels predominantly expressed on platelets and smooth muscle cells, where they play a crucial role in thrombosis and vasoconstriction.[4] The high selectivity and potency of NF-449 make it an invaluable pharmacological probe for elucidating the functions of the P2X1 receptor and a potential lead compound for the development of novel antithrombotic therapies.[3][5][6]

Recent cryogenic electron microscopy (cryo-EM) studies have provided high-resolution structures of the P2X1 receptor in its NF-449-bound closed state, revealing a unique dual-ligand supramolecular binding mode at the interface of neighboring protomers.[3][7] This structural insight explains the high affinity and competitive nature of NF-449's antagonism, as it directly overlaps with the canonical ATP-binding site, thereby inhibiting channel activation.[3][8]

Quantitative Pharmacological Data

The selectivity of NF-449 for the P2X1 receptor over other P2X subtypes is a key feature that distinguishes it from other P2 receptor antagonists like suramin. The following table summarizes the inhibitory potency (IC50 values) of NF-449 across various recombinant rat (r) and human (h) P2X receptor subtypes.

| Receptor Subtype | Species | IC50 (nM) | Reference |

| P2X1 | rat | 0.28 | [5][9] |

| P2X1 | human | 0.05 | [1] |

| P2X1+5 | rat | 0.69 | [5][9] |

| P2X2 | rat | 47,000 | [5] |

| P2X2+3 | rat | 120 | [5][9] |

| P2X3 | rat | 1,820 | [5] |

| P2X4 | rat | > 300,000 | [5] |

| P2X7 | human | 40,000 | [1] |

Mechanism of Action

NF-449 acts as a potent and competitive antagonist at the P2X1 receptor.[1][4] Its mechanism of action has been elucidated through electrophysiological and structural studies. Schild analysis of NF-449's effect on human P2X1 receptors expressed in Xenopus oocytes revealed a pA2 value of 10.7, consistent with competitive antagonism.[1] An increase in the concentration of the agonist ATP shifts the concentration-inhibition curve of NF-449 to the right, further supporting a competitive binding mode.[1]

Cryo-EM structures have visualized the binding of NF-449 to the human P2X1 receptor, showing that it occupies the ATP binding site.[3][7] This direct competition prevents ATP from binding and gating the ion channel, thus inhibiting the influx of cations (primarily Na+ and Ca2+) that would normally lead to cellular responses like platelet aggregation and smooth muscle contraction.[4]

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the experimental context and the biological pathways involving NF-449, the following diagrams are provided in the DOT language for Graphviz.

P2X1 Receptor Signaling Pathway

References

- 1. gest.joyadv.it [gest.joyadv.it]

- 2. This compound, a novel picomolar potency antagonist at human P2X1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure-activity relationships of analogues of this compound confirm this compound as the most potent and selective known P2X1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Two-microelectrode voltage clamp of Xenopus oocytes: voltage errors and compensation for local current flow - PMC [pmc.ncbi.nlm.nih.gov]

- 6. multichannelsystems.com [multichannelsystems.com]

- 7. This compound: a subnanomolar potency antagonist at recombinant rat P2X1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Discovery and Synthesis of NF-449: A Potent and Selective P2X1 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of NF-449, a highly potent and selective antagonist of the P2X1 purinergic receptor. NF-449, a symmetrical polysulfonated aromatic urea, has emerged as a critical tool for investigating the physiological and pathophysiological roles of the P2X1 receptor, particularly in areas such as thrombosis, inflammation, and smooth muscle function. This document details the quantitative pharmacology of NF-449, provides methodologies for its synthesis and key experimental evaluation, and illustrates the signaling pathways it modulates.

Introduction

Extracellular adenosine 5'-triphosphate (ATP) is a crucial signaling molecule that mediates a wide array of biological processes through its interaction with purinergic receptors. The P2X receptor family comprises ligand-gated ion channels that, upon activation by ATP, mediate the rapid influx of cations, primarily Na+ and Ca2+. Among the seven mammalian P2X subtypes (P2X1-7), the P2X1 receptor is notably expressed on platelets, smooth muscle cells, and certain immune cells, implicating it in processes such as hemostasis, thrombosis, and inflammation.

The development of selective antagonists for P2X receptor subtypes has been a significant challenge, hindering the precise elucidation of their individual functions. NF-449, a suramin analogue, was developed to overcome this limitation and has been identified as the most potent and selective P2X1 receptor antagonist known to date.[1] Its high affinity and selectivity make it an invaluable pharmacological tool for both in vitro and in vivo studies.

Discovery and Development

NF-449, chemically known as 4,4',4'',4'''-(carbonylbis(imino-5,1,3-benzenetriylbis(carbonylimino)))tetrakis-benzene-1,3-disulfonic acid, was synthesized as part of a program to develop suramin analogues with improved selectivity for P2X receptor subtypes.[1] Suramin, a polysulfonated naphthylurea, is a non-selective P2 receptor antagonist with numerous biological activities. The systematic modification of the suramin structure, particularly the arrangement of sulfonic acid groups on the aromatic rings, led to the discovery of NF-449's remarkable potency and selectivity for the P2X1 receptor.[1]

Synthesis of NF-449

While the precise, proprietary synthesis protocol for NF-449 is not publicly available, a general methodology for the synthesis of suramin analogues and polysulfonated ureas can be described. This process typically involves the condensation of aromatic amines with phosgene or a phosgene equivalent to form the central urea linkage, followed by or preceded by sulfonation and amidation reactions.

General Experimental Protocol for Synthesis of Suramin Analogues:

-

Preparation of the Amine Precursor: The synthesis would begin with a polysulfonated aromatic amine. For NF-449, this would likely be a derivative of 3-aminobenzene-1,5-dicarboxylic acid that is further functionalized.

-

Urea Formation: The central urea bond is typically formed by reacting the aromatic amine with phosgene (COCl₂) or a safer equivalent like triphosgene or carbonyldiimidazole (CDI). This reaction is usually carried out in an inert solvent in the presence of a base to neutralize the HCl produced.

-

Amidation: The carboxylic acid groups on the central phenyl rings are then activated, for example, using thionyl chloride (SOCl₂) to form acyl chlorides. These are subsequently reacted with an excess of a sulfonated aminobenzene derivative, such as 4-amino-benzene-1,3-disulfonic acid, to form the amide linkages.

-

Purification: The final product, NF-449, is a highly polar and water-soluble molecule. Purification is typically achieved through a combination of techniques such as precipitation, dialysis, and chromatography (e.g., ion-exchange or size-exclusion chromatography) to remove unreacted starting materials and byproducts. The final product is often isolated as an octasodium salt.

Pharmacological Profile

NF-449 is characterized by its sub-nanomolar to low nanomolar potency at the P2X1 receptor and its high selectivity over other P2X and P2Y receptor subtypes.

Quantitative Data

The inhibitory activity of NF-449 across various P2X receptor subtypes is summarized in the table below.

| Receptor Subtype | Species | IC50 (nM) | pIC50 | Reference |

| P2X1 | rat (recombinant) | 0.28 | 9.55 | [2] |

| P2X1 | human (recombinant) | ~1 | 9.0 | [3][4] |

| P2X1+5 | rat (recombinant) | 0.69 | 9.16 | [2] |

| P2X2 | rat (recombinant) | 47,000 | 4.33 | [2] |

| P2X2+3 | rat (recombinant) | 120 | 6.92 | [2] |

| P2X3 | rat (recombinant) | 1,820 | 5.74 | [2] |

| P2X4 | rat (recombinant) | >300,000 | < 3.52 | [2] |

| P2X7 | human (recombinant) | 40,000 | 4.40 | [5] |

Mechanism of Action

NF-449 acts as a competitive antagonist at the P2X1 receptor.[5] Recent cryo-electron microscopy studies have revealed the binding site of NF-449 on the human P2X1 receptor. Two molecules of NF-449 bind at the interface between adjacent subunits, overlapping with the canonical ATP binding site, thereby preventing channel activation.[1][2][5]

Key Experimental Protocols

The pharmacological activity of NF-449 has been characterized using several key experimental assays. Detailed methodologies are provided below.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This technique is used to study the activity of ion channels, such as the P2X1 receptor, expressed in the membrane of Xenopus oocytes.

Experimental Workflow:

Caption: Workflow for Two-Electrode Voltage Clamp experiments.

Methodology:

-

Oocyte Preparation: Stage V-VI oocytes are harvested from female Xenopus laevis and defolliculated by enzymatic digestion (e.g., with collagenase).

-

cRNA Injection: Oocytes are injected with cRNA encoding the P2X1 receptor subunit and incubated for 2-5 days to allow for receptor expression.

-

Electrophysiological Recording:

-

An oocyte is placed in a recording chamber and perfused with a standard bathing solution (e.g., ND96).

-

The oocyte is impaled with two microelectrodes filled with 3 M KCl, one for voltage sensing and one for current injection.

-

The membrane potential is clamped at a holding potential (typically -60 mV).

-

ATP is applied to the oocyte to elicit an inward current, and the current is recorded.

-

To test the effect of NF-449, the oocyte is pre-incubated with the antagonist for a defined period before co-application with ATP.

-

The inhibition of the ATP-induced current by NF-449 is quantified to determine its potency (IC50).

-

Rat Vas Deferens Contraction Assay

The rat vas deferens is a smooth muscle tissue that expresses functional P2X1 receptors, and its contraction is a reliable measure of receptor activation.

Experimental Workflow:

Caption: Workflow for the rat vas deferens contraction assay.

Methodology:

-

Tissue Preparation: The vas deferens is isolated from a male rat and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.

-

Isometric Tension Recording: The tissue is connected to an isometric force transducer to record changes in tension.

-

Experimental Protocol:

-

The tissue is allowed to equilibrate under a resting tension.

-

A P2X1 receptor agonist, such as α,β-methylene ATP, is added to the organ bath to induce a contractile response.

-

After the response has stabilized, the tissue is washed to return to baseline.

-

NF-449 is then added to the bath and allowed to incubate with the tissue.

-

The agonist is added again in the presence of NF-449, and the resulting contraction is recorded.

-

The inhibitory effect of NF-449 is calculated as the percentage reduction in the agonist-induced contraction.

-

Platelet Aggregation Assay

P2X1 receptor activation on platelets leads to shape change and contributes to aggregation, making this a key functional assay for NF-449.

Experimental Workflow:

References

- 1. Cryo-EM structures of the human P2X1 receptor reveal subtype-specific architecture and antagonism by supramolecular ligand-binding - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Molecular basis of selective antagonism of the P2X1 receptor for ATP by this compound and suramin: contribution of basic amino acids in the cysteine-rich loop - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular basis of selective antagonism of the P2X1 receptor for ATP by this compound and suramin: contribution of basic amino acids in the cysteine-rich loop - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

An In-depth Technical Guide to NF-449: A Potent and Selective Antagonist for Purinergic Signaling Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of NF-449, a valuable pharmacological tool for studying purinergic signaling pathways. This document details its chemical properties, mechanism of action, relevant signaling cascades, and established experimental protocols.

Core Compound Data

NF-449 is a polysulfonated aromatic compound, notable for its high affinity and selectivity as an antagonist for specific purinergic receptors and G proteins. Its key quantitative data are summarized below.

| Property | Value | Reference |

| CAS Number | 627034-85-9 | [1] |

| Molecular Weight | 1505.06 g/mol | [1] |

| Chemical Formula | C41H24N6Na8O29S8 | [1] |

| Purity | ≥90% (HPLC) | [1] |

| Solubility | Soluble to 25 mg/ml in water | [1] |

Note: NF-449 is often supplied with a high degree of hydration and may contain residual NaCl, which can affect the batch-specific molecular weight. Refer to the Certificate of Analysis for precise measurements.

Mechanism of Action

NF-449 exhibits a multi-faceted pharmacological profile, acting as a potent antagonist at several key signaling proteins. Its primary and most well-characterized activities are:

-

Potent and Selective P2X1 Receptor Antagonist: NF-449 is a highly potent antagonist of the P2X1 purinergic receptor, a ligand-gated ion channel activated by extracellular ATP.[1][2][3] It demonstrates high selectivity for the P2X1 subtype over other P2X receptors.[1] The IC50 values for rat P2X1 (rP2X1) and related receptors are 0.28 nM (rP2X1), 0.69 nM (rP2X1+5), 120 nM (rP2X2+3), 1820 nM (rP2X3), 47000 nM (rP2X2), and >300000 nM (P2X4).[1][4]

-

Gsα-Selective G Protein Antagonist: NF-449 also functions as a selective antagonist of the Gs alpha (Gsα) subunit of heterotrimeric G proteins.[1][2] It acts by suppressing the rate of GTPγS binding to Gsα, thereby inhibiting the activation of downstream effectors such as adenylyl cyclase.[2]

-

Inhibitor of Adenylosuccinate Lyase (ADSL): In addition to its effects on cell surface receptors, NF-449 has been identified as a competitive inhibitor of adenylosuccinate lyase (ADSL), an enzyme involved in the de novo purine nucleotide biosynthesis pathway.[5] It inhibits ADSL with an IC50 of 1.4 µM and a Ki of 0.24 µM.[5]

-

Inhibitor of HMGA2 DNA-Binding Activity: NF-449 has been shown to inhibit the DNA-binding activity of High Mobility Group AT-hook 2 (HMGA2) with an IC50 of 0.43 μM.[1][4]

Signaling Pathways

The inhibitory actions of NF-449 impact two critical signaling pathways: the P2X1 receptor-mediated cation influx and the Gsα-protein-coupled adenylyl cyclase cascade.

P2X1 Receptor Signaling Pathway

The P2X1 receptor is an ATP-gated cation channel. Its activation leads to a rapid influx of cations, primarily Ca²⁺ and Na⁺, which triggers a variety of physiological responses, including smooth muscle contraction and platelet aggregation.[3][6] NF-449 competitively blocks the binding of ATP to the P2X1 receptor, thus preventing channel opening and subsequent downstream signaling.[3]

Gsα Protein Signaling Pathway

The Gsα subunit of G proteins, upon activation by a G protein-coupled receptor (GPCR), stimulates adenylyl cyclase. This enzyme then converts ATP into cyclic AMP (cAMP), a ubiquitous second messenger. cAMP proceeds to activate Protein Kinase A (PKA), which in turn phosphorylates a multitude of downstream protein targets, including transcription factors like CREB, leading to changes in gene expression and cellular function. NF-449 prevents the activation of Gsα, thereby inhibiting this entire cascade.

References

- 1. NF 449 (1391) by Tocris, Part of Bio-Techne [bio-techne.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. What are P2X1 receptor antagonists and how do they work? [synapse.patsnap.com]

- 4. NF 449 | P2X Receptor Antagonists: R&D Systems [rndsystems.com]

- 5. mdpi.com [mdpi.com]

- 6. What are P2X1 receptor agonists and how do they work? [synapse.patsnap.com]

The Physiological Role of P2X1 Receptors and the Pharmacological Profile of NF-449: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Purinergic signaling, mediated by extracellular nucleotides like adenosine triphosphate (ATP), plays a crucial role in a myriad of physiological processes. The P2X family of ligand-gated ion channels, activated by ATP, are key players in this signaling paradigm. Among the seven subtypes, the P2X1 receptor has emerged as a significant therapeutic target due to its specific expression profile and involvement in critical physiological functions. This technical guide provides a comprehensive overview of the physiological roles of the P2X1 receptor and the pharmacological properties of NF-449, a potent and selective P2X1 receptor antagonist. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental protocols, and visual representations of key pathways and workflows.

P2X1 Receptor: Physiological Functions

The P2X1 receptor is a non-selective cation channel that, upon activation by ATP, allows the influx of Na⁺ and Ca²⁺, leading to cell membrane depolarization and the initiation of various downstream signaling cascades.[1] Its expression is predominantly found in platelets, smooth muscle cells of blood vessels and the vas deferens, and certain immune cells.

Role in Hemostasis and Thrombosis

In platelets, P2X1 receptors contribute to the initial stages of hemostasis and thrombosis.[2] ATP released from dense granules of activated platelets can act in an autocrine and paracrine manner to activate P2X1 receptors on surrounding platelets.[3] This activation leads to a rapid influx of Ca²⁺, causing platelet shape change, movement of secretory granules, and a low level of αIIbβ3 integrin activation.[4] While P2X1 activation alone is not sufficient to induce full platelet aggregation, it significantly amplifies the aggregation responses initiated by other major agonists like collagen and thrombin.[2] The contribution of P2X1 receptors to platelet aggregation becomes more pronounced under high shear stress conditions, such as those found in stenotic arteries.[2]

Role in Male Fertility

P2X1 receptors are densely expressed on the smooth muscle cells of the vas deferens and play a critical role in male fertility.[5] Sympathetic nerve stimulation of the vas deferens releases ATP along with noradrenaline, leading to smooth muscle contraction and the propulsion of sperm into the ejaculate.[5] Studies in P2X1 receptor knockout mice have demonstrated a significant reduction in male fertility, with a decrease of approximately 90%, due to impaired vas deferens contraction and a consequent reduction in sperm in the ejaculate.[5] This has positioned the P2X1 receptor as a promising target for the development of non-hormonal male contraceptives.

Role in the Cardiovascular System

In the cardiovascular system, P2X1 receptors are located on the smooth muscle of many blood vessels. Their activation by ATP, co-released with noradrenaline from sympathetic nerves, contributes to vasoconstriction.

NF-449: A Potent and Selective P2X1 Receptor Antagonist

NF-449 is a symmetrical suramin analogue that has been identified as a highly potent and selective antagonist of the P2X1 receptor. Its pharmacological profile makes it an invaluable tool for studying the physiological functions of P2X1 receptors and a lead compound for the development of P2X1-targeting therapeutics.

Quantitative Data on NF-449

The potency and selectivity of NF-449 have been extensively characterized. The following tables summarize the key quantitative data.

| Receptor Subtype | IC₅₀ (nM) | Reference |

| rat P2X₁ | 0.28 | [2][6] |

| rat P2X₁₊₅ | 0.69 | [2][6] |

| rat P2X₂₊₃ | 120 | [2][6] |

| rat P2X₃ | 1820 | [2][6] |

| rat P2X₂ | 47000 | [2][6] |

| rat P2X₄ | > 300000 | [2][6] |

| human P2X₁ | ~1 | [7] |

| human P2X₇ | 40,000 | [8] |

Table 1: Potency (IC₅₀) of NF-449 at various recombinant P2X receptor subtypes.

| Parameter | Value | Receptor | Reference |

| pA₂ | 10.7 | human P2X₁ | [8] |

Table 2: Antagonist affinity (pA₂) of NF-449.

Off-Target Effects

It is important to note that NF-449 has been shown to exhibit off-target effects, notably as a selective antagonist of Gsα proteins.[4][9] This compound can suppress the binding of GTPγS to Gsα and inhibit the stimulation of adenylyl cyclase activity.[4][9] At higher concentrations, it can also inhibit the DNA-binding activity of HMGA2.[6]

Experimental Protocols

Detailed methodologies are crucial for the accurate investigation of P2X1 receptor function and the effects of compounds like NF-449. Below are outlines of key experimental protocols.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This technique is used to study the electrophysiological properties of ion channels, such as P2X1 receptors, expressed in Xenopus oocytes.

Methodology:

-

Oocyte Preparation: Surgically remove oocytes from a female Xenopus laevis frog and treat with collagenase to defolliculate.

-

cRNA Injection: Inject oocytes with cRNA encoding the P2X1 receptor subunit. Incubate for 2-5 days to allow for receptor expression.

-

Electrophysiological Recording:

-

Place a single oocyte in a recording chamber continuously perfused with a saline solution (e.g., ND96).

-

Impale the oocyte with two microelectrodes filled with 3 M KCl, one for voltage clamping and the other for current recording.

-

Clamp the membrane potential at a holding potential of -60 mV.

-

Apply ATP (agonist) to the perfusion solution to activate P2X1 receptors and record the resulting inward current.

-

To test the effect of NF-449, pre-incubate the oocyte with the antagonist for a defined period before co-applying it with ATP.

-

-

Data Analysis: Measure the peak amplitude of the ATP-evoked current in the absence and presence of different concentrations of NF-449 to determine the IC₅₀ value.

Platelet Aggregation Assay (Light Transmission Aggregometry)

This assay measures the ability of platelets to aggregate in response to various agonists.

Methodology:

-

Platelet-Rich Plasma (PRP) Preparation:

-

Collect whole blood from a healthy donor into a tube containing an anticoagulant (e.g., sodium citrate).

-

Centrifuge the blood at a low speed (e.g., 200 x g) for 10-15 minutes to separate the PRP from red and white blood cells.

-

Prepare platelet-poor plasma (PPP) by centrifuging a separate aliquot of blood at a high speed (e.g., 2000 x g) for 15 minutes.

-

-

Aggregometry:

-

Use a light transmission aggregometer, which measures the change in light transmission through a platelet suspension as aggregates form.

-

Calibrate the instrument with PPP (100% transmission) and PRP (0% transmission).

-

Place a cuvette with PRP in the aggregometer and add a stirring bar.

-

Add a P2X1 receptor agonist (e.g., α,β-methylene ATP) to induce aggregation and record the change in light transmission over time.

-

To test the effect of NF-449, pre-incubate the PRP with the antagonist before adding the agonist.

-

-

Data Analysis: Quantify the extent of platelet aggregation by measuring the maximum change in light transmission.

Measurement of Vas Deferens Contraction

This ex vivo method assesses the contractility of smooth muscle in response to nerve stimulation or direct application of agonists.

Methodology:

-

Tissue Preparation:

-

Euthanize a male mouse and dissect the vas deferens.

-

Mount the tissue in an organ bath containing a physiological salt solution (e.g., Krebs solution) maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.

-

Attach one end of the tissue to a fixed hook and the other to an isometric force transducer.

-

-

Contraction Measurement:

-

Apply a resting tension to the tissue and allow it to equilibrate.

-

Induce contractions by electrical field stimulation (EFS) of the intrinsic nerves or by direct application of a P2X1 receptor agonist.

-

Record the isometric tension generated by the smooth muscle contraction.

-

To test the effect of NF-449, add the antagonist to the organ bath before inducing contraction.

-

-

Data Analysis: Measure the amplitude of the contractile response in the presence and absence of NF-449.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathways and a general experimental workflow for studying P2X1 receptors.

Caption: P2X1 receptor signaling pathway in smooth muscle cells.

Caption: P2X1 receptor signaling pathway in platelets.

Caption: General experimental workflow for studying P2X1 receptor antagonists.

Conclusion

The P2X1 receptor stands out as a multifaceted therapeutic target with significant implications in hemostasis, male reproduction, and cardiovascular function. The highly potent and selective antagonist, NF-449, has been instrumental in delineating these roles and serves as a critical pharmacological tool. This technical guide has provided a consolidated resource of quantitative data, detailed experimental protocols, and visual representations of the underlying signaling mechanisms. It is anticipated that this comprehensive overview will facilitate further research into the fascinating biology of P2X1 receptors and accelerate the development of novel therapeutics targeting this important ion channel. Researchers should, however, remain mindful of the potential off-target effects of NF-449, particularly its interaction with Gsα proteins, when interpreting experimental results. Future investigations focusing on the development of even more selective P2X1 antagonists with improved drug-like properties will be crucial for translating the therapeutic potential of targeting this receptor into clinical applications.

References

- 1. Bot Verification [worthe-it.co.za]

- 2. The P2X1 receptor and platelet function [figshare.le.ac.uk]

- 3. youtube.com [youtube.com]

- 4. The P2X1 receptor and platelet function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Reduced vas deferens contraction and male infertility in mice lacking P2X1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. [PDF] Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research | Semantic Scholar [semanticscholar.org]

- 8. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 9. Activation of P2Y(1) receptor triggers two calcium signaling pathways in bone marrow erythroblasts [repositorio.unifesp.br]

NF-449: A Technical Guide for Studying Purinergic Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of NF-449, a potent and selective antagonist of the P2X1 receptor, for its application in the study of purinergic signaling. This document outlines its mechanism of action, selectivity, and provides detailed experimental protocols for its use in key assays.

Introduction to NF-449

NF-449 is a symmetrical polysulfonated aromatic compound and a derivative of suramin. It has emerged as a powerful pharmacological tool for investigating the physiological and pathophysiological roles of the P2X1 receptor, a ligand-gated ion channel activated by extracellular adenosine 5'-triphosphate (ATP).[1] P2X1 receptors are predominantly expressed on platelets and smooth muscle cells, where they are involved in processes such as thrombosis, vasoconstriction, and inflammation.[1] NF-449 acts as a reversible competitive antagonist at the P2X1 receptor, exhibiting high potency and selectivity, making it an invaluable tool for dissecting P2X1-mediated signaling pathways.[1]

Mechanism of Action and Selectivity

NF-449 competitively blocks the binding of ATP to the P2X1 receptor, thereby preventing the influx of cations (primarily Na⁺ and Ca²⁺) that initiates cellular responses.[1] Its high affinity for the P2X1 receptor allows for effective inhibition at nanomolar concentrations.

Quantitative Data on NF-449 Potency and Selectivity

The following tables summarize the inhibitory potency (IC₅₀) and antagonist affinity (pA₂) of NF-449 against various purinergic receptors.

Table 1: Inhibitory Potency (IC₅₀) of NF-449 at P2X Receptors

| Receptor Subtype | Species | IC₅₀ (nM) | Reference(s) |

| P2X1 | Rat (rP2X₁) | 0.28 | [2][3] |

| P2X1 | Human (hP2X₁) | 0.05 | [1] |

| P2X1+5 | Rat (rP2X₁₊₅) | 0.69 | [2][3] |

| P2X2 | Rat (rP2X₂) | 47,000 | [2] |

| P2X2+3 | Rat (rP2X₂₊₃) | 120 | [2][3] |

| P2X3 | Rat (rP2X₃) | 1,820 | [2] |

| P2X4 | Rat (rP2X₄) | > 300,000 | [2] |

| P2X7 | Human (hP2X₇) | 40,000 | [1] |

Table 2: Antagonist Affinity (pA₂) of NF-449

| Receptor Subtype | Species | pA₂ Value | Reference(s) |

| P2X1 | Human (hP2X₁) | 10.7 | [1] |

Table 3: Inhibitory Potency (IC₅₀) of NF-449 at P2Y Receptors

| Receptor Subtype | Species | IC₅₀ (µM) | Reference(s) |

| P2Y1 | Human | 5.8 |

P2X1 Receptor Signaling Pathway

Activation of the P2X1 receptor by ATP leads to a rapid influx of cations, triggering a cascade of downstream signaling events. The following diagram illustrates the canonical P2X1 signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing NF-449 to study P2X1 receptor function.

Calcium Imaging Assay

This protocol describes the measurement of intracellular calcium concentration ([Ca²⁺]i) changes in response to P2X1 receptor activation and its inhibition by NF-449.

Materials:

-

Cells expressing P2X1 receptors (e.g., HEK293-P2X1, platelets)

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

-

NF-449

-

P2X1 receptor agonist (e.g., ATP, α,β-methylene ATP)

-

96-well black, clear-bottom microplate

-

Fluorescence microplate reader with kinetic reading capabilities

Procedure:

-

Cell Plating: Seed cells into a 96-well microplate at an appropriate density and allow them to adhere overnight.

-

Dye Loading:

-

Prepare a loading buffer containing Fluo-4 AM (e.g., 2-5 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS.

-

Remove the culture medium from the cells and wash once with HBSS.

-

Add the loading buffer to each well and incubate for 30-60 minutes at 37°C in the dark.

-

-

Cell Washing: After incubation, gently wash the cells two to three times with HBSS to remove extracellular dye.

-

NF-449 Incubation: Add HBSS containing the desired concentrations of NF-449 to the wells. Incubate for 10-20 minutes at room temperature. Include control wells with buffer only.

-

Calcium Measurement:

-

Place the microplate in the fluorescence plate reader.

-

Set the excitation and emission wavelengths appropriate for the dye (e.g., Ex/Em ~485/525 nm for Fluo-4).

-

Record a baseline fluorescence reading for a short period (e.g., 30-60 seconds).

-

Using the instrument's injector, add the P2X1 agonist to the wells and continue recording the fluorescence signal for several minutes to capture the calcium transient.

-

-

Data Analysis:

-

Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence (F₀) from the peak fluorescence (F).

-

Normalize the response by expressing it as ΔF/F₀.

-

Plot the normalized fluorescence response against the agonist concentration in the presence and absence of different concentrations of NF-449 to determine its inhibitory effect and calculate the IC₅₀.

-

Whole-Cell Patch-Clamp Electrophysiology

This protocol details the recording of P2X1 receptor-mediated currents and their blockade by NF-449 using the whole-cell patch-clamp technique.

Materials:

-

Cells expressing P2X1 receptors cultured on glass coverslips

-

Patch-clamp rig (amplifier, micromanipulator, microscope)

-

Borosilicate glass capillaries for pulling patch pipettes

-

Extracellular solution (in mM): 147 NaCl, 2 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 13 Glucose; pH 7.4

-

Intracellular solution (in mM): 147 KCl, 1 MgCl₂, 10 HEPES, 10 EGTA; pH 7.2

-

NF-449

-

P2X1 receptor agonist (e.g., ATP)

Procedure:

-

Pipette Preparation: Pull glass capillaries to a resistance of 3-5 MΩ when filled with intracellular solution.

-

Cell Preparation: Place a coverslip with cells in the recording chamber and perfuse with extracellular solution.

-

Gigaohm Seal Formation:

-

Approach a cell with the patch pipette while applying slight positive pressure.

-

Once the pipette touches the cell membrane, release the positive pressure to form a high-resistance seal (>1 GΩ).

-

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing electrical and diffusive access to the cell interior.

-

Current Recording:

-

Clamp the cell membrane potential at a holding potential of -60 mV.

-

Apply the P2X1 agonist via a rapid perfusion system to elicit an inward current.

-

Wash out the agonist and allow the current to return to baseline.

-

-

NF-449 Application:

-

Perfuse the cell with the extracellular solution containing the desired concentration of NF-449 for 2-5 minutes.

-

Co-apply the P2X1 agonist and NF-449 and record the resulting current.

-

-

Data Analysis:

-

Measure the peak amplitude of the agonist-evoked current in the absence and presence of NF-449.

-

Calculate the percentage of inhibition caused by NF-449.

-

Construct a concentration-response curve for NF-449 to determine its IC₅₀.

-

Platelet Aggregation Assay

This protocol describes the use of light transmission aggregometry to assess the effect of NF-449 on platelet aggregation induced by P2X1 receptor activation.

Materials:

-

Freshly drawn human or animal blood

-

Anticoagulant (e.g., acid-citrate-dextrose)

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

-

Apyrase (to prevent P2X1 desensitization by endogenous ATP)

-

NF-449

-

P2X1 receptor agonist (e.g., α,β-methylene ATP) or other platelet agonists (e.g., collagen, ADP)

-

Light transmission aggregometer

Procedure:

-

Platelet Preparation:

-

Collect blood and prepare PRP by centrifugation at a low speed (e.g., 200 x g for 15 minutes).

-

Prepare PPP by centrifuging the remaining blood at a high speed (e.g., 2000 x g for 10 minutes).

-

Adjust the platelet count in the PRP if necessary.

-

-

Assay Setup:

-

Calibrate the aggregometer with PPP (100% transmission) and PRP (0% transmission).

-

Add apyrase (e.g., 2 U/mL) to the PRP to degrade any released ATP and maintain P2X1 receptor sensitivity.

-

-

NF-449 Incubation:

-

Pipette PRP into cuvettes with a stir bar.

-

Add different concentrations of NF-449 or vehicle control to the PRP and incubate for 2-5 minutes at 37°C with stirring.

-

-

Initiation of Aggregation:

-

Add the platelet agonist to the cuvette to induce aggregation.

-

Record the change in light transmission over time (typically 5-10 minutes).

-

-

Data Analysis:

-

The primary outcome is the maximum percentage of aggregation.

-

Compare the maximum aggregation in the presence of NF-449 to the control to determine the inhibitory effect.

-

Generate a dose-response curve to calculate the IC₅₀ of NF-449 for the inhibition of platelet aggregation.

-

Experimental Workflow

The following diagram outlines a typical experimental workflow for characterizing the inhibitory effects of NF-449 on P2X1 receptors.

Conclusion

NF-449 is a highly valuable pharmacological tool for the investigation of purinergic signaling pathways mediated by the P2X1 receptor. Its high potency and selectivity allow for precise interrogation of P2X1 function in a variety of experimental systems. The protocols provided in this guide offer a starting point for researchers to effectively utilize NF-449 in their studies to further elucidate the roles of P2X1 receptors in health and disease.

References

A Technical Guide to NF-449: Commercial Sources, Purity, and Experimental Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

NF-449 is a potent and highly selective antagonist of the P2X1 purinergic receptor, a key player in platelet aggregation and other physiological processes. It also exhibits selective antagonism of the Gs alpha (Gαs) subunit of G proteins. This dual activity makes it a valuable tool for research in thrombosis, inflammation, and cell signaling. This technical guide provides an in-depth overview of the commercial sources and purity of NF-449, along with detailed experimental protocols for its use in key assays and a visual representation of the signaling pathways it modulates.

Commercial Availability and Purity of NF-449

NF-449 is commercially available from several specialized biochemical suppliers. The purity of the compound is a critical factor for reproducible experimental results. High-performance liquid chromatography (HPLC) is the standard method for assessing purity. The two primary sources for high-purity NF-449 are:

| Supplier | Stated Purity | Method |

| Tocris Bioscience | ≥90% | HPLC[1][2] |

| Cayman Chemical | ≥95% | Not specified, but implied to be high purity[3] |

Note: It is crucial to obtain a batch-specific certificate of analysis (CoA) from the supplier to confirm the purity and identity of the compound before use in experiments.

Mechanism of Action: Dual Antagonism

NF-449 exerts its biological effects primarily through the selective inhibition of two distinct signaling molecules:

-

P2X1 Receptor: NF-449 is a highly potent and selective antagonist of the ionotropic P2X1 receptor. P2X1 receptors are ATP-gated cation channels, and their activation in platelets leads to a rapid influx of calcium ions (Ca²⁺), a critical step in the initiation of platelet aggregation. By blocking this receptor, NF-449 effectively inhibits ATP-mediated platelet activation.

-

Gs Alpha (Gαs) Subunit: NF-449 also acts as a selective antagonist of the Gs alpha subunit of heterotrimeric G proteins. The Gs alpha subunit is responsible for activating adenylyl cyclase, which in turn synthesizes cyclic AMP (cAMP). By inhibiting the Gs alpha subunit, NF-449 can modulate cAMP-dependent signaling pathways.

Signaling Pathways Modulated by NF-449

The inhibitory actions of NF-449 on the P2X1 receptor and Gs alpha subunit disrupt key signaling cascades.

P2X1 Receptor Signaling Pathway and its Inhibition by NF-449

The binding of extracellular ATP to the P2X1 receptor on the platelet surface triggers a conformational change, opening the ion channel and allowing the influx of extracellular Ca²⁺. This rise in intracellular calcium is a primary signal for platelet shape change and aggregation. NF-449 competitively binds to the P2X1 receptor, preventing ATP from binding and thereby blocking the downstream signaling cascade.

Caption: P2X1 receptor signaling pathway and its inhibition by NF-449.

Gs Alpha (Gαs) Signaling Pathway and its Inhibition by NF-449

The Gs alpha signaling cascade is a canonical pathway for many G protein-coupled receptors (GPCRs). Upon activation by a GPCR, the Gs alpha subunit exchanges GDP for GTP, dissociates from the beta-gamma subunits, and activates adenylyl cyclase. Adenylyl cyclase then converts ATP into the second messenger cAMP, which in turn activates Protein Kinase A (PKA) to phosphorylate downstream targets. NF-449 directly inhibits the activation of the Gs alpha subunit, thereby preventing the production of cAMP.

Caption: Gs alpha signaling pathway and its inhibition by NF-449.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing NF-449.

In Vitro Platelet Aggregation Assay

This protocol is designed to assess the inhibitory effect of NF-449 on platelet aggregation induced by agonists such as ADP or collagen.

Materials:

-

NF-449 (from a reputable supplier)

-

Platelet-rich plasma (PRP)

-

Platelet agonist (e.g., Adenosine diphosphate - ADP, Collagen)

-

Saline or appropriate buffer

-

Platelet aggregometer

-

Pipettes and tips

Procedure:

-

Preparation of Platelet-Rich Plasma (PRP):

-

Draw whole blood from healthy, consenting donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

-

Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP.

-

Carefully collect the upper PRP layer.

-

-

Platelet Count Adjustment:

-

Determine the platelet count in the PRP and adjust to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using platelet-poor plasma (PPP), which is obtained by centrifuging the remaining blood at a higher speed (e.g., 2000 x g for 15 minutes).

-

-

Incubation with NF-449:

-

Pre-warm the PRP samples to 37°C.

-

Add varying concentrations of NF-449 (or vehicle control) to the PRP and incubate for a specific period (e.g., 5-10 minutes) at 37°C.

-

-

Induction of Aggregation:

-

Place the PRP sample in the aggregometer cuvette with a stir bar.

-

Add the platelet agonist (e.g., ADP at a final concentration of 5-10 µM or collagen at 2-5 µg/mL) to initiate aggregation.

-

-

Data Acquisition:

-

Record the change in light transmittance for 5-10 minutes. The extent of aggregation is proportional to the increase in light transmission.

-

Experimental Workflow for Platelet Aggregation Assay:

Caption: Workflow for in vitro platelet aggregation assay using NF-449.

Intracellular Calcium Mobilization Assay

This protocol measures the effect of NF-449 on the influx of intracellular calcium in platelets following stimulation.

Materials:

-

NF-449

-

Washed platelets

-

Fluorescent Ca²⁺ indicator (e.g., Fura-2 AM)

-

P2X1 receptor agonist (e.g., α,β-methylene ATP)

-

HEPES-buffered Tyrode's solution

-

Fluorimeter or fluorescence plate reader

Procedure:

-

Preparation of Washed Platelets:

-

Prepare PRP as described previously.

-

Acidify the PRP with acid-citrate-dextrose (ACD) and centrifuge at a higher speed (e.g., 800 x g) for 15 minutes.

-

Resuspend the platelet pellet in a suitable buffer (e.g., HEPES-buffered Tyrode's solution).

-

-

Loading with Fluorescent Dye:

-

Incubate the washed platelets with the fluorescent Ca²⁺ indicator Fura-2 AM (e.g., 2-5 µM) for 30-45 minutes at 37°C in the dark.

-

Wash the platelets to remove extracellular dye.

-

-

NF-449 Treatment and Stimulation:

-

Resuspend the Fura-2-loaded platelets in the appropriate buffer.

-

Pre-incubate the platelets with different concentrations of NF-449 or vehicle for a defined period.

-

Place the platelet suspension in the fluorimeter and record the baseline fluorescence.

-

Add a P2X1 receptor agonist (e.g., α,β-methylene ATP) to stimulate calcium influx.

-

-

Fluorescence Measurement:

-

Measure the change in fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen dye (for Fura-2, typically excitation at 340 nm and 380 nm, and emission at 510 nm).

-

The ratio of fluorescence intensities (F340/F380) is used to calculate the intracellular calcium concentration.

-

Conclusion

NF-449 is an indispensable pharmacological tool for investigating purinergic signaling and G protein-coupled receptor pathways. Its high selectivity for the P2X1 receptor and the Gs alpha subunit allows for the precise dissection of their roles in various cellular processes. By utilizing high-purity NF-449 from reputable commercial sources and employing the detailed experimental protocols outlined in this guide, researchers can obtain reliable and reproducible data to advance our understanding of these critical signaling pathways in health and disease.

References

NF-449 as a Lead Inhibitor of Adenylosuccinate Lyase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of NF-449 as a lead compound for the inhibition of adenylosuccinate lyase (ADSL), an enzyme with significant implications in oncology and neurodevelopment. This document outlines the quantitative inhibitory data, detailed experimental methodologies, and the relevant biochemical pathways, offering a comprehensive resource for researchers in drug discovery and development.

Introduction

Adenylosuccinate lyase (ADSL) is a critical enzyme in the de novo purine biosynthesis pathway, where it catalyzes two separate, non-sequential steps: the conversion of succinylaminoimidazole carboxamide ribotide (SAICAR) to aminoimidazole carboxamide ribotide (AICAR) and the cleavage of adenylosuccinate (S-AMP) to adenosine monophosphate (AMP).[1] In both reactions, fumarate is produced.[2][3] Given its essential role in purine synthesis, which is vital for cell replication, ADSL has emerged as a potential therapeutic target.[4] Abnormal ADSL activity is linked to human diseases, most notably ADSL deficiency, a rare metabolic disorder with severe neurological symptoms.[1][5]

High-throughput screening efforts have identified NF-449, a known P2X1 receptor antagonist, as a potential inhibitor of human ADSL.[2][6][7] This discovery has opened avenues for the development of novel therapeutics targeting ADSL.

Quantitative Inhibitory Data

NF-449 demonstrates competitive inhibition of ADSL.[2] However, its utility as a direct therapeutic is limited by its high molecular weight and polarity, which impede cell permeability.[2] To address this, a smaller fragment of NF-449, 2,2'-(1,3-phenylenebis(carbonylimino))-bisbenzenesulfonate (referred to as Compound 1), was synthesized and shown to retain inhibitory activity with improved potential for cell permeability.[2]

| Compound | Target | Inhibition Metric | Value (µM) | Mechanism of Inhibition |

| NF-449 | Recombinant Human ADSL | IC50 | 1.4 | - |

| Ki | 0.24 | Competitive | ||

| Compound 1 | Recombinant Human ADSL | Ki | 0.4 | Competitive |

| Triethylammonium salt of Compound 1 | ADSL in HeLa cells | IC50 | 0.4 | - |

Data sourced from "Development of Cell-Permeable Adenylosuccinate Lyase Inhibitor".[2]

Signaling Pathway: De Novo Purine Synthesis

ADSL plays a pivotal role in two distinct steps of the de novo purine synthesis pathway, which is essential for the production of nucleotides for DNA and RNA synthesis. Inhibition of ADSL disrupts this pathway, leading to an accumulation of its substrates, SAICAR and S-AMP.[8]

References

- 1. Adenylosuccinate lyase deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of Cell-Permeable Adenylosuccinate Lyase Inhibitor [mdpi.com]

- 3. Adenylosuccinate lyase - Wikipedia [en.wikipedia.org]

- 4. biorxiv.org [biorxiv.org]

- 5. rarediseases.org [rarediseases.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. NF 449 (1391) by Tocris, Part of Bio-Techne [bio-techne.com]

- 8. Diagnosis of adenylosuccinate lyase deficiency by metabolomic profiling in plasma reveals a phenotypic spectrum - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Safety and Toxicity Profile of NF-449: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro safety and toxicity profile of NF-449, a potent and selective P2X1 purinergic receptor antagonist. The information is compiled from publicly available research data to assist researchers and drug development professionals in evaluating its potential for further investigation.

Executive Summary

NF-449 is a valuable research tool for studying the P2X1 receptor pathway. Based on the available in vitro data, NF-449 exhibits a favorable safety profile at concentrations effective for P2X1 receptor antagonism. Studies have reported the use of "nontoxic doses" and specific experiments have shown no significant impact on cell proliferation at concentrations up to 1 µM. However, it is important to note that NF-449 also demonstrates inhibitory activity against inositol pentakisphosphate 5-kinase (IP5K) and adenylosuccinate lyase (ADSL) at micromolar concentrations, suggesting potential for off-target effects at higher doses. This guide summarizes the current knowledge, presents available quantitative data, details relevant experimental protocols, and visualizes the key signaling pathways affected by NF-449.

Quantitative In Vitro Data

The following tables summarize the available quantitative data regarding the biological activity and lack of overt cytotoxicity of NF-449 in various in vitro models.

Table 1: Inhibitory Activity of NF-449 on Target and Off-Target Enzymes

| Target/Off-Target | Assay System | IC₅₀/Kᵢ | Reference |

| P2X1 Receptor | Human coronary smooth muscle cells | - | [1] |

| Inositol Pentakisphosphate 5-Kinase (IP5K) | Not specified | Potent inhibitor | [2] |

| Adenylosuccinate Lyase (ADSL) | Recombinant human ADSL | IC₅₀: 1.4 µM; Kᵢ: 0.24 µM | [3] |

Table 2: Effect of NF-449 on Cell Proliferation

| Cell Line | Assay | Concentration | Effect | Reference |

| Human Coronary Smooth Muscle Cells | Cell Counting | 100 nM, 1 µM | No effect on cell proliferation | [1] |

Experimental Protocols

This section details the methodologies used in the key experiments cited in this guide.

Cell Proliferation Assay

Objective: To assess the effect of NF-449 on the proliferation of human coronary smooth muscle cells.

Methodology:

-

Cell Culture: Human coronary smooth muscle cells were cultured under standard conditions.

-

Treatment: Cells were treated with NF-449 at concentrations of 100 nM and 1 µM. A vehicle control was also included.

-

Incubation: The cells were incubated for a specified period to allow for cell division.

-

Cell Counting: At the end of the incubation period, cells were detached and counted using a standard cell counting method (e.g., hemocytometer or automated cell counter) to determine the cell number in each treatment group.

-

Analysis: The cell counts from the NF-449-treated groups were compared to the vehicle control group to determine if there was any significant effect on cell proliferation.[1]

Adenylosuccinate Lyase (ADSL) Inhibition Assay

Objective: To determine the inhibitory activity of NF-449 against recombinant human ADSL.

Methodology:

-

Enzyme and Substrate: Recombinant human ADSL was used as the enzyme. N⁶-(1,2-dicarboxyethyl)-AMP (adenylosuccinate) or succinylaminoimidazolecarboxamide ribotide (SAICAR) were used as substrates.

-

Assay Principle: The enzymatic activity of ADSL was monitored by measuring the change in absorbance at 280 nm, which corresponds to the conversion of the substrate to product.

-

Procedure:

-

Recombinant human ADSL was incubated with varying concentrations of NF-449.

-

The enzymatic reaction was initiated by the addition of the substrate (adenylosuccinate or SAICAR).

-

The change in absorbance at 280 nm was measured over time using a spectrophotometer.

-

-

Data Analysis: The initial reaction rates were calculated for each NF-449 concentration. The IC₅₀ value, the concentration of NF-449 that inhibits 50% of the enzyme activity, was determined by plotting the percentage of inhibition against the logarithm of the NF-449 concentration. The inhibitor constant (Kᵢ) was determined using Lineweaver-Burk plot analysis to understand the mechanism of inhibition.[3]

Signaling Pathway Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by NF-449.

P2X1 Receptor Signaling Pathway

Caption: NF-449 competitively antagonizes the P2X1 receptor, blocking ATP-mediated calcium influx.

IP5K Signaling Pathway

Caption: NF-449 inhibits IP5K, thereby disrupting the production of IP6 and related signaling.

ADSL in De Novo Purine Synthesis